ethyl [2-({[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Description
The compound ethyl [2-({[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate features a hybrid heterocyclic scaffold combining pyrazole and thiazole moieties. Key structural attributes include:
- A 1-methyl-3-(4-chlorophenyl)pyrazole core, which introduces steric bulk and electron-withdrawing effects via the chlorophenyl group.
- A carbonyl-amino linker bridging the pyrazole and thiazole rings, facilitating intramolecular hydrogen bonding and conformational rigidity.
This structure is reminiscent of bioactive molecules, particularly in antimicrobial and pharmaceutical contexts, as pyrazole-thiazole hybrids are known for their pharmacological versatility .
Properties
Molecular Formula |
C18H17ClN4O3S |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
ethyl 2-[2-[[5-(4-chlorophenyl)-2-methylpyrazole-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H17ClN4O3S/c1-3-26-16(24)8-13-10-27-18(20-13)21-17(25)15-9-14(22-23(15)2)11-4-6-12(19)7-5-11/h4-7,9-10H,3,8H2,1-2H3,(H,20,21,25) |
InChI Key |
VXUQJZSCWBDQPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-({[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form 3-(4-chlorophenyl)-1-methyl-1H-pyrazole.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring. This can be done by reacting the pyrazole derivative with thiourea and an appropriate α-halo ester under basic conditions to yield the thiazole ring.
Coupling Reaction: The final step is the coupling of the thiazole and pyrazole rings. This is typically achieved through a condensation reaction using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole and pyrazole derivatives. Ethyl [2-({[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has been investigated for its effects against various cancer cell lines:
- Mechanism of Action : The compound's structure allows it to interact with cellular pathways involved in cancer proliferation. Research indicates that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
-
Case Studies :
- A study on thiazole-integrated pyridine derivatives demonstrated that specific modifications led to enhanced anticancer efficacy against breast cancer cells (IC50 = 5.71 μM), outperforming standard treatments like 5-fluorouracil .
- Another investigation into pyrazole derivatives revealed promising results against glioblastoma and melanoma cell lines, suggesting that the incorporation of chlorophenyl groups enhances cytotoxicity .
Anticonvulsant Properties
Research has also explored the anticonvulsant effects of thiazole-based compounds. This compound has shown potential in models of induced seizures:
- Experimental Studies : In picrotoxin-induced convulsion models, compounds with similar structures exhibited significant anticonvulsant activity, suggesting a possible therapeutic role in epilepsy management .
Other Biological Activities
Beyond anticancer and anticonvulsant applications, this compound has been evaluated for additional biological activities:
- Antimicrobial Activity : Similar thiazole derivatives have demonstrated effectiveness against various bacterial strains, indicating potential as antimicrobial agents in clinical settings.
- Carbonic Anhydrase Inhibition : Some studies have reported that thiazole compounds can act as inhibitors of carbonic anhydrase enzymes, which are implicated in several physiological processes including respiration and acid-base balance. This inhibition could lead to therapeutic applications in conditions like glaucoma and epilepsy .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the applications of this compound:
Mechanism of Action
The mechanism by which ethyl [2-({[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate exerts its effects is largely dependent on its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes or receptors, potentially inhibiting or modulating their activity. The pyrazole and thiazole rings can interact with active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and inferred properties of analogous compounds:
Key Observations
Bioactivity and Substituent Influence: The chlorophenyl group in the target compound likely enhances electron-withdrawing effects and π-π stacking interactions compared to the methylphenoxy group in ’s oxime derivative. This could improve binding to hydrophobic enzyme pockets . The ethyl acetate side chain in the target compound offers better metabolic stability than the oxime group in , which may undergo hydrolysis or oxidation in vivo .
The dimethylpyrazole in ’s compound increases lipophilicity (logP) relative to the target’s chlorophenyl group, which may affect solubility and distribution .
Synthetic Utility :
- The oxime derivative () serves as a versatile intermediate for further functionalization, whereas the target compound’s acetamide-thiazole linkage may limit reactivity .
Research Findings and Implications
- Antimicrobial Potential: The chlorophenyl-thiazole motif in the target compound aligns with structures reported for antibacterial agents (e.g., ’s pyrazole-benzoate), suggesting similar mechanisms of action, possibly via enzyme inhibition .
- Metabolic Stability : The ethyl ester group in the target compound is less prone to rapid hydrolysis than the oxime () or benzoate () groups, making it more suitable for oral drug formulations .
- Structural Optimization : Replacing the thiazole ring with a benzoate (as in ) reduces conformational flexibility, which may diminish target engagement despite improved stability .
Biological Activity
Ethyl [2-({[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, including relevant case studies and research findings.
Compound Overview
- Chemical Structure : The compound features a thiazole moiety linked to a pyrazole ring and a chlorophenyl group, which is crucial for its biological activity.
- Molecular Formula : C₁₈H₁₇ClN₄O₃S
- Molecular Weight : 404.9 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole and pyrazole derivatives. This compound was evaluated for its efficacy against various pathogens.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | Significant bactericidal activity |
| Escherichia coli | 0.45 | 0.50 | Moderate bactericidal activity |
| Pseudomonas aeruginosa | 0.30 | 0.35 | Significant bactericidal activity |
The compound exhibited strong antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, as indicated by low MIC and MBC values .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively researched. This compound was tested against various cancer cell lines.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung cancer) | 10.5 | Induction of apoptosis via caspase activation |
| MCF7 (Breast cancer) | 8.2 | Inhibition of cell proliferation |
| HeLa (Cervical cancer) | 12.0 | Cell cycle arrest at G2/M phase |
The compound demonstrated promising cytotoxicity across multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural components:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.
- Chlorophenyl Group : Contributes to antimicrobial properties; electron-withdrawing nature increases reactivity.
- Pyrazole Moiety : Critical for interaction with biological targets; influences binding affinity to enzymes and receptors.
Study on Antimicrobial Efficacy
A recent study focused on the synthesis of thiazole-pyrazole derivatives, including this compound, evaluated their antimicrobial activity in vitro against common bacterial strains. The results indicated that the compound had significant inhibitory effects on biofilm formation and bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections .
Study on Anticancer Properties
Another investigation assessed the anticancer effects of the compound on various cancer cell lines. The study reported that this compound induced apoptosis through mitochondrial pathways and significantly inhibited tumor growth in xenograft models .
Q & A
Q. What are the common synthetic routes for preparing ethyl [2-({[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate?
- Methodological Answer : The compound is typically synthesized via multi-step protocols. Key steps include:
Pyrazole Core Formation : Cyclization of substituted hydrazines with β-ketoesters (e.g., ethyl acetoacetate) to generate the 3-(4-chlorophenyl)-1-methylpyrazole scaffold .
Carbonylation : Conversion of the pyrazole-5-carboxylic acid to its acid chloride using reagents like SOCl₂ or POCl₃, followed by coupling with 2-amino-1,3-thiazole derivatives .
Thiazole Functionalization : Introduction of the ethyl acetate group via esterification or nucleophilic substitution on the thiazole ring .
-
Critical Step : The Vilsmeier–Haack reaction (used in related pyrazole syntheses) may require optimization to avoid over-oxidation of intermediates .
Table 1 : Key Synthetic Intermediates and Reagents
Step Intermediate/Reagent Role Reference 1 Ethyl acetoacetate β-ketoester for cyclization 2 POCl₃ Carbonyl activation 3 2-Amino-1,3-thiazole Nucleophile for coupling
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer :
- X-ray Crystallography : Resolves bond lengths, angles, and confirms stereochemistry (e.g., thiazole-pyrazole dihedral angles) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish thiazole C4-H (~δ 7.2 ppm) from pyrazole protons .
- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bands (~3300 cm⁻¹) .
- Elemental Analysis : Verify purity (>95%) by matching calculated vs. observed C/H/N percentages .
Q. What analytical methods are recommended for assessing purity and stability?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient to separate degradation products (e.g., hydrolyzed ester) .
- TGA/DSC : Evaluate thermal stability; ester groups may degrade above 200°C .
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks to simulate long-term degradation .
Q. How can researchers design biological activity assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases or enzymes with conserved ATP-binding pockets (pyrazole-thiazole hybrids often inhibit these) .
- In Vitro Assays :
- Fluorescence Polarization : Screen for binding affinity using labeled ATP analogues.
- MTT Assay : Test cytotoxicity in cancer cell lines (e.g., HeLa) at 1–100 µM .
- Negative Controls : Include structurally similar but inactive analogues (e.g., methyl ester instead of ethyl) to validate specificity .
Advanced Research Questions
Q. How can synthetic yield be optimized using Design of Experiments (DoE)?
- Methodological Answer :
- Factors to Test : Reaction temperature, solvent polarity (DMF vs. THF), and catalyst loading .
- Response Surface Methodology (RSM) : Use a Central Composite Design to model interactions between variables. For example, higher temperatures (>80°C) may improve coupling efficiency but risk ester hydrolysis .
- Case Study : A DoE study on diphenyldiazomethane synthesis achieved 85% yield by optimizing reagent stoichiometry and flow rate .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Data Triangulation : Cross-validate bioactivity results with computational docking (e.g., AutoDock Vina) and crystallographic binding poses .
- SAR Pitfalls :
- Metabolic Interference : Ethyl esters may hydrolyze in vivo, masking true activity. Use stable isotopes (e.g., ¹³C-labeled ester) to track metabolism .
- Off-Target Effects : Perform counter-screens against unrelated targets (e.g., GPCRs) .
Q. How can computational modeling predict reactivity or regioselectivity in derivative synthesis?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electrophilic sites (e.g., thiazole C4 vs. pyrazole C3) .
- NBO Analysis : Identify charge distribution; electron-deficient thiazoles favor nucleophilic attack at C4 .
- Case Study : Theoretical studies on pyrazole-4-carboxylic acid derivatives aligned with experimental IR and XRD data, validating computational models .
Q. What experimental approaches resolve spectral overlaps in NMR characterization?
- Methodological Answer :
- Selective Decoupling : Irradiate thiazole protons to simplify coupling patterns in ¹H NMR .
- ¹⁵N-Labeling : Synthesize ¹⁵N-enriched pyrazole to distinguish NH signals from solvent peaks .
- Dynamic NMR : Analyze variable-temperature spectra to detect conformational exchange (e.g., hindered rotation in the amide bond) .
Q. How do crystallization conditions influence polymorphism, and how is this characterized?
- Methodological Answer :
- Polymorph Screening : Recrystallize from 10+ solvents (e.g., ethanol, acetone) and analyze via:
- PXRD : Compare diffraction patterns to identify distinct crystal forms .
- DSC : Detect melting point variations (e.g., Form I melts at 145°C vs. Form II at 138°C) .
- Case Study : A related thiazole-pyrazole compound exhibited solvent-dependent polymorphism, with acetone favoring a monoclinic lattice .
Q. What advanced techniques profile impurities or byproducts in scaled-up synthesis?
- Methodological Answer :
- LC-HRMS : Identify trace impurities (e.g., dechlorinated byproducts) with ppm-level sensitivity .
- Mechanistic Studies : Use ²H-labeled reagents to trace unexpected byproducts (e.g., deuterated ethyl acetate tracks ester hydrolysis) .
- Purification : Employ preparative HPLC with a chiral column to resolve enantiomeric impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
